2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

Catalog No.
S1911295
CAS No.
332099-01-1
M.F
C9H8ClNO2S
M. Wt
229.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid...

CAS Number

332099-01-1

Product Name

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

IUPAC Name

ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68 g/mol

InChI

InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3

InChI Key

IQXHZVYDWBMTFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC(=C2)Cl

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester (CAS 332099-01-1) is a highly functionalized, halogenated bicyclic building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a thieno[2,3-b]pyrrole core, it serves as a critical structural bioisostere for 5-chloroindole-2-carboxylates, offering distinct electronic distribution and lipophilicity while maintaining spatial geometry for receptor binding. The compound is defined by its two orthogonal reactive handles: a 2-chloro substituent on the thiophene ring, which is primed for palladium-catalyzed cross-coupling reactions, and a 5-ethyl ester, which allows for controlled, orthogonal deprotection and subsequent amidation. For industrial and laboratory buyers, procuring this pre-halogenated scaffold directly accelerates the synthesis of complex heterocyclic libraries by bypassing low-yielding and time-consuming functionalization steps [1].

Research Fit

Thieno[2,3-b]pyrrole scaffold: isosteric indole analog for medicinal chemistry
Ethyl ester protected form enables controlled C-5 amide coupling
2-Chloro substituent is critical for biological activity of derived amides

Substituting this compound with the more common, unsubstituted 6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester forces chemists to perform downstream halogenation. This introduces significant process inefficiencies, as chlorination (e.g., using N-chlorosuccinimide) requires extended reaction times, careful temperature control to minimize poly-halogenation, and mandatory silica gel chromatography to isolate the desired 2-chloro regioisomer. This adds at least 24 hours of processing time and generates substantial solvent waste, capping the intermediate yield. Furthermore, attempting to substitute the thienopyrrole core entirely with a 5-chloroindole-2-carboxylate fails when a project requires escaping established intellectual property (IP) spaces or overcoming specific metabolic liabilities associated with the indole core [1].

Substitution Risk

De-chlorinated analogs
Loss of the 2-chloro group may significantly reduce glycogen phosphorylase inhibition in derived amides.
Methyl ester or free acid
Altered ester moiety may shift reactivity and physicochemical profile during multi-step synthesis.
Other 2-halo analogs (e.g., 2-bromo)
Alternative halogenation routes may require process re-optimization and yield different synthetic efficiency.

Elimination of Low-Atom-Economy Halogenation Steps

Procuring the pre-chlorinated 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester directly eliminates the need for post-synthetic halogenation. When starting from the unsubstituted 6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester, achieving the 2-chloro derivative requires treatment with N-chlorosuccinimide in acetic acid/CHCl3 overnight, followed by basic workup and silica gel chromatography, yielding a maximum of 88% of the intermediate. By purchasing the target compound, buyers bypass this step entirely, allowing immediate progression to hydrolysis and amidation, which proceeds in 80% yield over two steps [1].

Evidence DimensionSynthetic steps and intermediate yield
Target Compound Data0 additional halogenation steps; ready for direct orthogonal functionalization (80% yield in downstream amidation)
Comparator Or BaselineUnsubstituted 6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester (requires 18h chlorination step, max 88% yield, requires chromatography)
Quantified DifferenceSaves >18 hours of reaction time, eliminates chromatographic purification of the chlorinated intermediate, and prevents a 12% yield loss.
ConditionsNCS chlorination in AcOH/CHCl3 at 0 °C to RT vs. direct procurement

Eliminating the halogenation step significantly accelerates library production and reduces solvent waste associated with chromatographic purification.

Synthetic Yield
Direct comparison
~90% yield NCS route
vs
~49% yield alternative method
~41 pp higher yield
Supports scalable synthesis route
Data to verify; lab-scale validation recommended

Indole Bioisosterism for IP Differentiation and Target Binding

The 2-chloro-thieno[2,3-b]pyrrole core is a validated structural bioisostere for the 5-chloroindole scaffold. In the development of Histamine H4 receptor antagonists, piperazine carboxamides derived from 5-chloroindole exhibited a Ki of 4 nM. Derivatives synthesized directly from 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester demonstrated comparable potent functional antagonism while completely altering the heterocyclic core. This scaffold hop maintains the critical spatial orientation of the halogen and the hydrogen-bond donor/acceptor profile while shifting the physicochemical properties and patent space [1].

Evidence DimensionPharmacophore mimicry (Target binding affinity)
Target Compound DataYields potent low-nanomolar H4 antagonists with a thienopyrrole core
Comparator Or Baseline5-Chloroindole-2-carboxamides (Ki = 4 nM)
Quantified DifferenceMaintains low-nanomolar target affinity while providing a completely distinct, patentable heterocyclic scaffold.
ConditionsRecombinant human histamine H4 competitive binding assay

This allows medicinal chemists to replace an indole core to generate novel intellectual property without sacrificing the binding affinity provided by the halogenated bicyclic system.

Target Engagement
Structural evidence
PDB: 5E9X, 1.94 Å, H-bond Met-631
vs
Non-halogenated analog: no reported structure
Unique validated binding pose
Fragment-based design starting point
Hydrolysis required to liberate active fragment

Orthogonal Reactivity for Divergent Library Synthesis

The compound provides two distinct, orthogonally reactive sites: the C2-chlorine and the C5-ethyl ester. The ethyl ester can be selectively hydrolyzed using 4N NaOH to yield the free carboxylic acid without displacing the thiophene-bound chlorine, allowing for subsequent amide coupling (e.g., with N-methylpiperazine in 80% yield over two steps). Conversely, the C2-chlorine is primed for palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) while the ester remains intact. This orthogonal stability is superior to using unprotected halocarboxylic acids, which can interfere with metal-catalyzed coupling or require transient protection [1].

Evidence DimensionRegioselective functionalization capability
Target Compound DataAllows independent C5 hydrolysis/amidation (80% yield) or C2 cross-coupling
Comparator Or BaselineUnprotected 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Quantified DifferenceThe ethyl ester masks the carboxylic acid, preventing coordination with Pd catalysts during cross-coupling and avoiding the need for re-esterification.
ConditionsHydrolysis with 4N NaOH followed by standard amide coupling protocols

Orthogonal handles are essential for procurement in combinatorial chemistry, enabling buyers to systematically derivatize either side of the molecule independently.

GP Inhibition (Derived Amide)
Cross-study comparable
IC50 ~0.041 µM
Comparator regioisomers: 17–40 nM
Reported enzyme inhibition context
Comparable potency range; further SAR validation advised
CNS Drug-Likeness
Class-level inference
Patent-claimed 2-Cl core for CK1ε inhibitors
May support CNS lead optimization
Predicted profile; experimental validation needed

Indole Bioisostere Replacement Programs

Where a project relies on a 5-chloroindole core but faces intellectual property blockades or specific metabolic liabilities, this compound is the right choice. It serves as a direct structural drop-in, maintaining the critical spatial orientation of the halogen and hydrogen-bonding motifs while shifting the heterocyclic scaffold to a thienopyrrole, enabling the generation of novel, patentable lead compounds [1].

Synthesis of Histamine H4 Receptor Antagonists

This compound is an established, direct precursor for the synthesis of potent thienopyrrole piperazine carboxamides. By undergoing straightforward ester hydrolysis and subsequent amidation, it yields low-nanomolar H4 receptor antagonists, making it an essential building block for inflammation and allergy drug discovery programs [1].

Palladium-Catalyzed Cross-Coupling Arrays

For combinatorial library generation, the orthogonal reactivity of the C2-chlorine and C5-ethyl ester makes this compound an ideal starting material. It allows chemists to perform Suzuki, Stille, or Buchwald-Hartwig cross-couplings at the 2-position without degrading the protected carboxylic acid, facilitating the rapid assembly of C2-aryl or C2-vinyl thienopyrrole arrays [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
GP inhibitor library synthesis
High-yield 2-chloro intermediate; validated GP inhibition context
Structure-based design (PDB 2GM9) for amide SAR
Anti-TB fragment-based screening
Structurally validated malate synthase binding fragment
Fragment growing from Met-631 interaction (PDB 5E9X)
CNS kinase inhibitor development
2-Chloro thienopyrrole core for CK1ε; predicted CNS drug-likeness
IP alignment and CNS MPO profiling
GnRH receptor antagonist SAR
Thieno[2,3-b]pyrrole scaffold for amidopiperidine derivatives
Pharmacokinetic profiling of C-4/C-5 substitutions

XLogP3

3.6

Wikipedia

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester

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